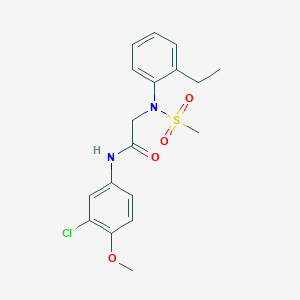![molecular formula C19H21ClN2OS B3678625 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3678625.png)
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine
Vue d'ensemble
Description
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine, also known as TAPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to inhibit the reuptake of dopamine, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and physiological effects:
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of inflammation, and modulation of ion channels. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine also has several limitations, including its relatively short half-life, which may limit its effectiveness in some applications, and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine, including further investigation of its mechanism of action, identification of potential therapeutic applications, and development of more potent and selective derivatives. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine may also have potential applications in the field of drug discovery, as a tool for screening potential drug candidates.
Applications De Recherche Scientifique
1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory conditions.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-18-9-5-4-6-16(18)14-24-15-19(23)22-12-10-21(11-13-22)17-7-2-1-3-8-17/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKJXJXHIHTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6466071 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



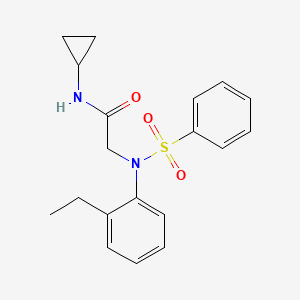
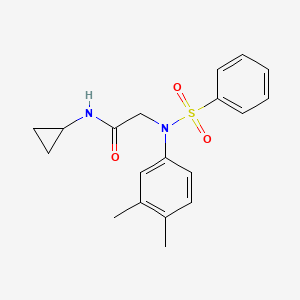

![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)
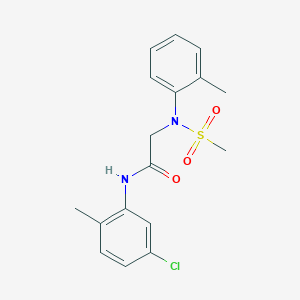
![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)
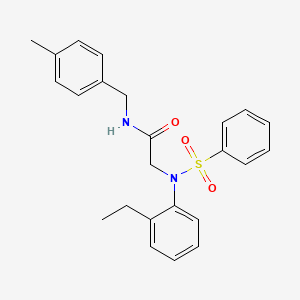
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678582.png)
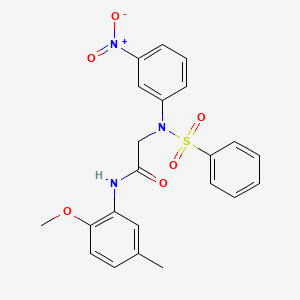
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678598.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)

![3-bromo-4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3678608.png)
